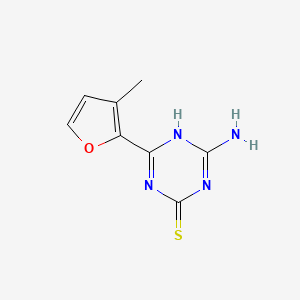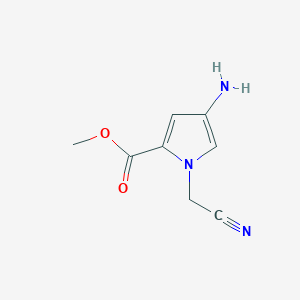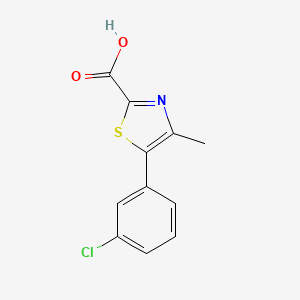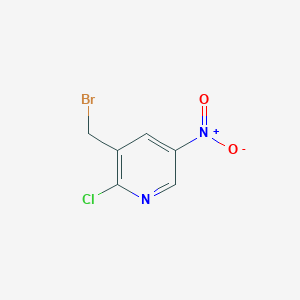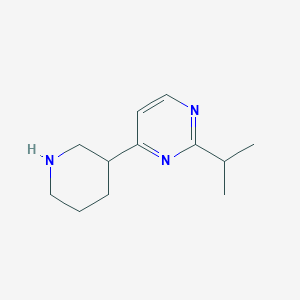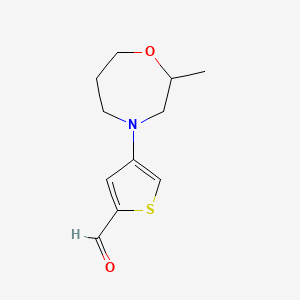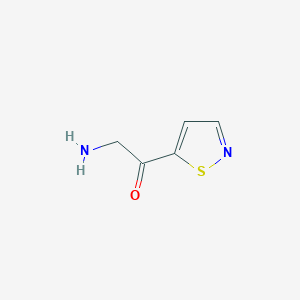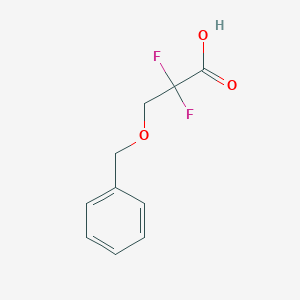![molecular formula C17H24F2N2O2 B13202889 tert-Butyl N-[3-(2-amino-3,5-difluorophenyl)cyclohexyl]carbamate](/img/structure/B13202889.png)
tert-Butyl N-[3-(2-amino-3,5-difluorophenyl)cyclohexyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[3-(2-amino-3,5-difluorophenyl)cyclohexyl]carbamate: is a synthetic organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a cyclohexyl ring, and a difluorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-[3-(2-amino-3,5-difluorophenyl)cyclohexyl]carbamate typically involves multiple steps:
Formation of the Cyclohexyl Intermediate: The cyclohexyl ring is functionalized with the desired substituents, including the amino and difluorophenyl groups.
Carbamate Formation: The tert-butyl carbamate group is introduced through a reaction with tert-butyl chloroformate and the cyclohexyl intermediate under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the difluorophenyl group, potentially converting it to a more reduced state.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamate group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Reduced difluorophenyl derivatives.
Substitution: Substituted carbamate derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of novel materials with specific properties.
Biology:
- Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of tert-Butyl N-[3-(2-amino-3,5-difluorophenyl)cyclohexyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The difluorophenyl group may play a crucial role in enhancing binding affinity and specificity.
Comparación Con Compuestos Similares
tert-Butyl carbamate: A simpler carbamate with similar protective group properties.
tert-Butyl N-(2-aminoethyl)carbamate: Another carbamate with an aminoethyl group instead of the cyclohexyl ring.
Uniqueness:
- The presence of the difluorophenyl group distinguishes tert-Butyl N-[3-(2-amino-3,5-difluorophenyl)cyclohexyl]carbamate from other carbamates, potentially enhancing its biological activity and specificity.
- The cyclohexyl ring provides additional steric bulk, which can influence the compound’s reactivity and interactions with molecular targets.
Propiedades
Fórmula molecular |
C17H24F2N2O2 |
|---|---|
Peso molecular |
326.4 g/mol |
Nombre IUPAC |
tert-butyl N-[3-(2-amino-3,5-difluorophenyl)cyclohexyl]carbamate |
InChI |
InChI=1S/C17H24F2N2O2/c1-17(2,3)23-16(22)21-12-6-4-5-10(7-12)13-8-11(18)9-14(19)15(13)20/h8-10,12H,4-7,20H2,1-3H3,(H,21,22) |
Clave InChI |
CPUSBZGKDHDOGR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1CCCC(C1)C2=C(C(=CC(=C2)F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


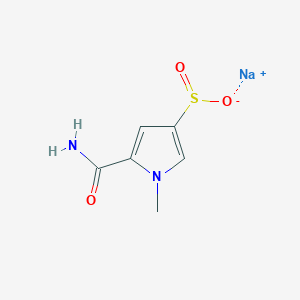
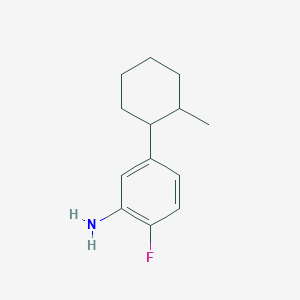
![3-{3-[(1R)-1-aminoethyl]phenyl}-1,3-oxazolidin-2-one](/img/structure/B13202821.png)
